molecular formula C20H17FN2O3S2 B408315 3-[(5E)-5-[(4-fluorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide

3-[(5E)-5-[(4-fluorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide

Cat. No.: B408315
M. Wt: 416.5g/mol
InChI Key: VIRAPGQEJMQAOU-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5E)-5-[(4-fluorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorobenzylidene group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5E)-5-[(4-fluorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 4-methoxyphenylpropanoic acid under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[(5E)-5-[(4-fluorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

3-[(5E)-5-[(4-fluorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-[(5E)-5-[(4-fluorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-chlorobenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide
  • 3-[5-(4-methylbenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide
  • 3-[5-(4-ethoxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide

Uniqueness

The uniqueness of 3-[(5E)-5-[(4-fluorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzylidene group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C20H17FN2O3S2

Molecular Weight

416.5g/mol

IUPAC Name

3-[(5E)-5-[(4-fluorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C20H17FN2O3S2/c1-26-16-8-6-15(7-9-16)22-18(24)10-11-23-19(27)17(28-20(23)25)12-13-2-4-14(21)5-3-13/h2-9,12H,10-11H2,1H3,(H,22,24)/b17-12+

InChI Key

VIRAPGQEJMQAOU-SFQUDFHCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)CCN2C(=S)/C(=C\C3=CC=C(C=C3)F)/SC2=O

SMILES

COC1=CC=C(C=C1)NC(=O)CCN2C(=S)C(=CC3=CC=C(C=C3)F)SC2=O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2C(=S)C(=CC3=CC=C(C=C3)F)SC2=O

Origin of Product

United States

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